molecular formula C12H16N4O4 B2808632 N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 941984-25-4

N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No. B2808632
CAS RN: 941984-25-4
M. Wt: 280.284
InChI Key: DFPFROQCRNKMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide, commonly known as DANO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DANO is a fluorescent molecule that has been used in various applications, including bioimaging, sensing, and drug delivery.

Scientific Research Applications

DANO has various scientific research applications, including bioimaging, sensing, and drug delivery. In bioimaging, DANO has been used to visualize cellular structures and monitor cellular processes due to its fluorescent properties. In sensing, DANO has been used as a probe for detecting metal ions and other analytes. In drug delivery, DANO has been used as a carrier for delivering drugs to specific tissues or cells.

Mechanism Of Action

The mechanism of action of DANO is not fully understood, but it is believed to involve the formation of a complex between DANO and the target molecule. This complex formation results in a change in the fluorescence properties of DANO, which can be used to detect the presence of the target molecule.
Biochemical and Physiological Effects
DANO has been shown to have low toxicity and is well tolerated by cells and tissues. Studies have shown that DANO can be used to label and track cells in vivo, making it a useful tool for studying cellular processes. DANO has also been shown to have antioxidant properties, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DANO in lab experiments is its fluorescent properties, which allow for easy detection and visualization of cellular structures and processes. DANO is also relatively easy to synthesize and has low toxicity, making it a safe and practical tool for scientific research. However, one limitation of using DANO is that it may not be suitable for all applications, as its properties may not be compatible with certain experimental conditions.

Future Directions

There are several future directions for the use of DANO in scientific research. One potential application is in the development of new imaging techniques for studying cellular processes. DANO may also have potential applications in drug delivery, as a carrier for delivering drugs to specific tissues or cells. Additionally, further research is needed to fully understand the mechanism of action of DANO and to explore its potential therapeutic applications.
Conclusion
In conclusion, N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide, or DANO, is a fluorescent molecule that has gained significant attention in the field of scientific research. Its unique properties make it a useful tool for bioimaging, sensing, and drug delivery. While there is still much to learn about DANO, its potential applications in scientific research are promising.

Synthesis Methods

The synthesis of DANO involves a multi-step process that starts with the reaction between 3-nitrobenzaldehyde and dimethylamine. The resulting product is then reacted with oxalyl chloride to form the corresponding oxalyl amide. The final step involves the reaction of the oxalyl amide with 2-(dimethylamino)ethylamine to yield DANO. The overall yield of this synthesis method is approximately 25%.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-15(2)7-6-13-11(17)12(18)14-9-4-3-5-10(8-9)16(19)20/h3-5,8H,6-7H2,1-2H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPFROQCRNKMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide

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